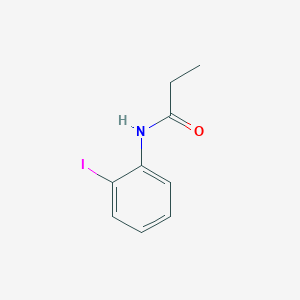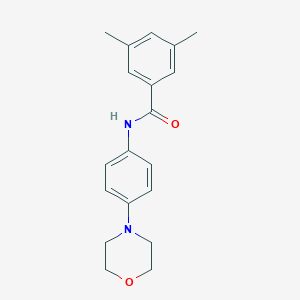
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications.
Wirkmechanismus
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. This compound also activates the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. It has also been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent hallucinogen that can be used to study the mechanism of action of hallucinogens and their potential therapeutic applications. However, it also has several limitations. It is a controlled substance that requires special permits to handle and use. It is also difficult to obtain and expensive.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide. One direction is to study its potential therapeutic applications. It has been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism. This suggests that it may have potential as a treatment for certain types of cancer. Another direction is to study its effects on the brain and behavior. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. This suggests that it may have potential as a treatment for certain psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound on the brain and body.
Synthesemethoden
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,4-dimethyl-5-nitrophenylacetic acid, which is then converted to its corresponding amide by reacting it with 4-bromo-3,5-dimethoxybenzoyl chloride. The resulting amide is then reduced to the final product, this compound, using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Eigenschaften
Molekularformel |
C17H18BrNO3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-10-5-6-13(11(2)7-10)19-17(20)12-8-14(21-3)16(18)15(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
KQKNRVNMUKHURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)




